molecular formula C9H9ClN2O3 B1455355 2-chloro-N-[(2-nitrophenyl)methyl]acetamide CAS No. 22896-07-7

2-chloro-N-[(2-nitrophenyl)methyl]acetamide

Cat. No.: B1455355
CAS No.: 22896-07-7
M. Wt: 228.63 g/mol
InChI Key: NNYYDXQBQQLMSH-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-nitrophenyl)methyl]acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(2-nitrophenyl)methyl]acetamide plays a significant role in biochemical reactions, particularly as a reactant or reagent in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in certain cancer cell lines . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to altered metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can result in the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, ultimately leading to cell death in cancer cells . Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, hydrolysis, and conjugation with glucuronic acid or sulfate . The metabolites of this compound can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or passively diffuse through lipid bilayers . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins and disrupting mitochondrial membrane potential . This subcellular localization is crucial for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[(2-nitrophenyl)methyl]acetamide undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-chloro-N-[(2-nitrophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(2-nitrophenyl)acetamide

Comparison: 2-chloro-N-[(2-nitrophenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the presence of the nitro group at the 2-position can enhance its electron-withdrawing effects, influencing its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloro-N-[(2-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYDXQBQQLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712376
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22896-07-7
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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